molecular formula C23H21N5O4 B10997828 N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

N-(5,11-dioxo-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-7-yl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10997828
M. Wt: 431.4 g/mol
InChI Key: LTKKIDVNYGIBHJ-UHFFFAOYSA-N
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Description

N~5~-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrolo[2,1-c][1,4]benzodiazepine core with a pyrazole carboxamide moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the pyrrolo[2,1-c][1,4]benzodiazepine core, followed by the introduction of the pyrazole carboxamide group. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N~5~-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N5-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-3-(2-HYDROXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE
  • N~5~-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-3-(2-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE

Uniqueness

N~5~-[(11AS)-5,11-DIOXO-2,3,5,10,11,11A-HEXAHYDRO-1H-PYRROLO[2,1-C][1,4]BENZODIAZEPIN-7-YL]-3-(2-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H21N5O4

Molecular Weight

431.4 g/mol

IUPAC Name

N-(6,11-dioxo-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-2-yl)-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C23H21N5O4/c1-32-20-7-3-2-5-14(20)17-12-18(27-26-17)21(29)24-13-8-9-16-15(11-13)23(31)28-10-4-6-19(28)22(30)25-16/h2-3,5,7-9,11-12,19H,4,6,10H2,1H3,(H,24,29)(H,25,30)(H,26,27)

InChI Key

LTKKIDVNYGIBHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=O)C5CCCN5C4=O

Origin of Product

United States

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